(2Z)-2-[5-(4-bromobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile
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Overview
Description
1-[5-(4-BROMOBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE is a complex organic compound that features a thiazolidine ring, a bromobenzyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-BROMOBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE typically involves multiple steps. One common route includes the reaction of 4-bromobenzyl bromide with thiazolidine-2,4-dione under basic conditions to form the intermediate compound. This intermediate is then reacted with phenylacetonitrile in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-BROMOBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[5-(4-BROMOBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[5-(4-BROMOBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetonitrile
- 4-Bromobenzyl cyanide
- 4-Bromobenzaldehyde
Uniqueness
1-[5-(4-BROMOBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE is unique due to its complex structure, which combines multiple functional groups.
Properties
Molecular Formula |
C25H17BrN2O2S |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
(2Z)-2-[5-[(4-bromophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C25H17BrN2O2S/c26-19-13-11-17(12-14-19)15-22-24(30)28(20-9-5-2-6-10-20)25(31-22)21(16-27)23(29)18-7-3-1-4-8-18/h1-14,22H,15H2/b25-21- |
InChI Key |
CHLRUSZPGBCUEZ-DAFNUICNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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